molecular formula C19H16N4O3S B294629 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B294629
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: ZFBVBLNJIQZTBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMXAA, is a small molecule that has shown promising results in preclinical studies for the treatment of cancer. DMXAA was first discovered by scientists at the Auckland Cancer Society Research Centre in New Zealand in the late 1990s. Since then, it has been the subject of extensive research due to its potential as an anti-cancer agent.

Wirkmechanismus

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of interferons, which are important for the immune response to viral infections and cancer. DMXAA has been shown to activate the STING pathway in cancer cells, leading to the production of interferons and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferons and tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response. DMXAA has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMXAA is that it has shown promising results in preclinical studies for the treatment of cancer. It has also been shown to be well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. DMXAA is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. It also has a short half-life in the body, which can make it difficult to administer in animal studies.

Zukünftige Richtungen

There are several future directions for research on DMXAA. One area of interest is in combination therapy with other anti-cancer agents. DMXAA has been shown to enhance the anti-tumor activity of other agents, such as radiation therapy and chemotherapy. Another area of interest is in the development of novel analogs of DMXAA that may have improved efficacy and pharmacokinetic properties. Finally, there is interest in the clinical development of DMXAA for the treatment of cancer in humans. Several clinical trials have been conducted, but further research is needed to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of DMXAA involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylphenol to form the corresponding ester. The ester is then reacted with sodium azide and triethylamine to form the triazole ring. Finally, the thiadiazole ring is formed by reacting the triazole with sulfuric acid and hydrazine hydrate.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that help to mobilize the immune system.

Eigenschaften

Molekularformel

C19H16N4O3S

Molekulargewicht

380.4 g/mol

IUPAC-Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)24-11-17-22-23-18(20-21-19(23)27-17)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3

InChI-Schlüssel

ZFBVBLNJIQZTBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Kanonische SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.